molecular formula C14H16ClNOS B12983068 (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol

(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol

Cat. No.: B12983068
M. Wt: 281.8 g/mol
InChI Key: BHUGBVPQUWTCEZ-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanol group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of tert-Butyl and Chlorophenyl Groups: The tert-butyl and chlorophenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

    Attachment of Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the thiazole ring to a more saturated structure.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dechlorinated or more saturated thiazole derivative.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiazole ring and the functional groups attached to it can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (2-(tert-Butyl)-4-phenylthiazol-5-yl)methanol: Lacks the chlorine atom in the phenyl group.

    (2-(tert-Butyl)-4-(3-bromophenyl)thiazol-5-yl)methanol: Contains a bromine atom instead of chlorine.

    (2-(tert-Butyl)-4-(3-methylphenyl)thiazol-5-yl)methanol: Contains a methyl group instead of chlorine.

Uniqueness

(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol is unique due to the presence of the chlorine atom in the phenyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific combination of functional groups and the thiazole ring structure contributes to its distinct chemical and biological properties.

Biological Activity

(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its potential biological activities. This compound, identified by CAS number 1933529-19-1, is characterized by its unique structural features, which include a thiazole ring and a chlorophenyl substituent. Research into its biological activity has revealed promising results in various fields, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C14H16ClNOS
  • Molecular Weight : 281.80 g/mol
  • Chemical Structure : The compound features a thiazole ring substituted with a tert-butyl group and a 3-chlorophenyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens. The results indicated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 0.23 mg/mL for both bacteria .

Pathogen MIC (mg/mL) MBC (mg/mL)
E. coli0.230.47
Staphylococcus aureus0.230.47
Bacillus cereus0.170.23

The presence of the chlorophenyl group was suggested to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death.

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties, with several compounds demonstrating cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (µM) Comparison
MCF-715Doxorubicin (20)
A54918Doxorubicin (22)

The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups such as chlorine on the phenyl ring significantly enhances the anticancer activity of thiazole derivatives.

The mechanism through which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by elevated levels of caspase activity.
  • Disruption of Cell Membrane Integrity : Its antimicrobial action is likely due to disruption of bacterial cell membranes, leading to cell lysis.

Properties

Molecular Formula

C14H16ClNOS

Molecular Weight

281.8 g/mol

IUPAC Name

[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C14H16ClNOS/c1-14(2,3)13-16-12(11(8-17)18-13)9-5-4-6-10(15)7-9/h4-7,17H,8H2,1-3H3

InChI Key

BHUGBVPQUWTCEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)CO)C2=CC(=CC=C2)Cl

Origin of Product

United States

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